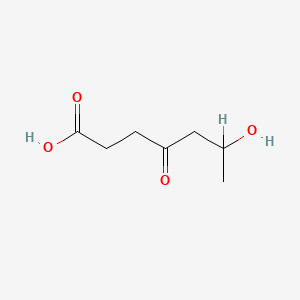

4-Oxo-6-hydroxyheptanoic acid

描述

属性

CAS 编号 |

85099-01-0 |

|---|---|

分子式 |

C7H12O4 |

分子量 |

160.17 g/mol |

IUPAC 名称 |

6-hydroxy-4-oxoheptanoic acid |

InChI |

InChI=1S/C7H12O4/c1-5(8)4-6(9)2-3-7(10)11/h5,8H,2-4H2,1H3,(H,10,11) |

InChI 键 |

RSASLBOFXLIQJO-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)CCC(=O)O)O |

规范 SMILES |

CC(CC(=O)CCC(=O)O)O |

同义词 |

4-keto-6-hydroxyheptanoic acid 4-oxo-6-hydroxyheptanoic acid |

产品来源 |

United States |

Chemical Structure, Stereochemistry, and Nomenclature of 4 Oxo 6 Hydroxyheptanoic Acid

Systematic IUPAC Nomenclature and Common Academic Synonyms

The compound with the molecular formula C7H12O4 is systematically named 6-hydroxy-4-oxoheptanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. nih.govchemspider.com This name is derived by identifying the longest carbon chain containing the principal functional group, which is the carboxylic acid. The seven-carbon chain is designated as "heptanoic acid." The substituents are then located and named accordingly: a hydroxyl (-OH) group at the sixth carbon and a ketone (oxo) group at the fourth carbon.

In academic literature and chemical databases, this compound is also known by several synonyms. The most common synonym is 4-oxo-6-hydroxyheptanoic acid . nih.govchemwhat.com Another frequently used name is 4-keto-6-hydroxyheptanoic acid . nih.govchemspider.com

| Identifier Type | Name |

| IUPAC Name | 6-hydroxy-4-oxoheptanoic acid |

| Common Synonym | This compound |

| Common Synonym | 4-keto-6-hydroxyheptanoic acid |

| CAS Registry Number | 85099-01-0 |

Structural Features and Functional Group Analysis

This compound is a bifunctional organic molecule with a seven-carbon backbone. Its structure incorporates three key functional groups that dictate its chemical properties and reactivity:

Carboxylic Acid (-COOH): This group is located at one terminus of the carbon chain (C1) and is the highest priority functional group, defining the compound as a heptanoic acid derivative. It consists of a carboxyl group, which is a carbonyl group (C=O) bonded to a hydroxyl group (-OH).

Ketone (C=O): A carbonyl group is situated at the fourth carbon position (C4), making the compound a keto acid.

Hydroxyl (-OH): A hydroxyl group is attached to the sixth carbon position (C6), classifying the molecule as a hydroxy acid.

The presence of these functional groups—carboxylic acid, ketone, and alcohol—makes this compound a versatile molecule with the potential for various chemical transformations.

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol nih.gov |

| Monoisotopic Mass | 160.073559 Da chemspider.com |

| Topological Polar Surface Area | 74.6 Ų nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Stereochemical Considerations and Isomeric Forms

The molecular structure of this compound contains a chiral center at the sixth carbon atom (C6), the carbon to which the hydroxyl group is attached. A chiral center is a carbon atom that is bonded to four different groups. In this case, C6 is bonded to:

A hydrogen atom (-H)

A hydroxyl group (-OH)

A methyl group (-CH3)

A -CH2-C(=O)-(CH2)2-COOH group

The presence of this single stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These isomers are designated as (R)-4-oxo-6-hydroxyheptanoic acid and (S)-4-oxo-6-hydroxyheptanoic acid, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

While the specific stereoisomers have been identified, the general entry for this compound in many databases refers to the racemic mixture, which contains equal amounts of the (R) and (S) enantiomers. guidechem.com The biological activity and physical properties, such as optical rotation, can differ significantly between the individual enantiomers.

Synthetic Methodologies and Chemical Derivatization of 4 Oxo 6 Hydroxyheptanoic Acid

Chemical Synthesis Routes for 4-Oxo-6-hydroxyheptanoic Acid

The de novo chemical synthesis of this compound, while not extensively documented in dedicated literature, can be approached through established principles of organic chemistry. General strategies for creating γ-keto acids and introducing hydroxyl groups can be adapted to construct the target molecule. ontosight.ainiscpr.res.in

Multi-step Reaction Pathways and Reagents

A plausible synthetic route involves the construction of the carbon skeleton and the sequential installation of the required functional groups—a carboxylic acid, a C4-ketone, and a C6-hydroxyl group. One potential pathway could start from readily available precursors like levulinic acid (4-oxopentanoic acid) or succinic acid derivatives.

A hypothetical multi-step synthesis is outlined below:

| Step | Reaction Type | Starting Materials | Key Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Esterification | Levulinic acid | Ethanol, Sulfuric acid (catalyst) | Ethyl levulinate | Protect the carboxylic acid to prevent unwanted side reactions. |

| 2 | Aldol (B89426) Condensation | Ethyl levulinate, Acetaldehyde | Lithium diisopropylamide (LDA) at -78°C, then add acetaldehyde | Ethyl 4-oxo-6-hydroxyheptanoate | Forms the C-C bond between C5 and C6 and introduces the hydroxyl group. |

| 3 | Hydrolysis | Ethyl 4-oxo-6-hydroxyheptanoate | Aqueous sodium hydroxide, followed by acidic workup (e.g., HCl) | This compound | Deprotects the carboxylic acid to yield the final product. |

Another general approach for synthesizing γ-keto acids involves the reaction of succinic acid dichlorides with organoaluminum compounds, which could be adapted for this specific molecule. google.com

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for obtaining high yields and purity, which are essential for research applications. Key strategies include:

Protection-Deprotection: The use of protecting groups for the carboxylic acid (e.g., as a methyl or ethyl ester) and potentially the hydroxyl group is critical to prevent side reactions during intermediate steps. mdpi.com

Reaction Conditions: Careful control of temperature, particularly during the formation of enolates and subsequent aldol reaction, is vital to minimize side products. The choice of base and solvent can significantly impact reaction efficiency and selectivity.

Purification Techniques: Post-synthesis purification is essential. Techniques such as column chromatography can be used to separate the desired product from unreacted starting materials and byproducts. For solid products, recrystallization can be an effective final step to achieve high purity.

Catalyst Selection: In routes involving catalysis, such as hydrogenation or oxidation steps, the choice of catalyst (e.g., metal-based catalysts like palladium or platinum) and support can dramatically influence the reaction's selectivity and rate. researchgate.net

Asymmetric Synthesis Approaches for Enantiomers

The carbon at the C6 position, bearing the hydroxyl group, is a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-4-Oxo-6-hydroxyheptanoic acid. The synthesis of enantiomerically pure forms is often required for biological studies.

Key strategies for asymmetric synthesis include:

Chiral Pool Synthesis: Starting the synthesis with a readily available, enantiomerically pure building block that already contains the C6 chiral center.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction, followed by removal of the auxiliary. This has been used effectively for synthesizing chiral α-hydroxy acids. elsevierpure.com

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of a precursor like 4,6-dioxoheptanoic acid (succinylacetone) using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand like CBS catalyst) could selectively form either the (R)- or (S)-hydroxyl group.

Enzymatic Synthesis and Biocatalytic Production of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high stereospecificity.

The most well-documented formation of this compound occurs in vivo. In individuals with the metabolic disorder hereditary tyrosinemia type 1 (HT1), the enzyme fumarylacetoacetate hydrolase is deficient. This leads to the accumulation of fumarylacetoacetate, which is converted to succinylacetoacetate and subsequently decarboxylated to succinylacetone (4,6-dioxoheptanoic acid). This accumulated succinylacetone is then enzymatically reduced to this compound. nih.govebi.ac.uk This biological pathway confirms that enzymes capable of this specific reduction exist.

For targeted production, a biocatalytic approach could employ isolated enzymes or engineered whole-cell systems. plos.org Key enzyme classes for this purpose include:

| Enzyme Class | Potential Reaction | Substrate Example | Cofactor | Relevance |

| Aldo-Keto Reductase (AKR) | Ketone Reduction | Succinylacetone (4,6-dioxoheptanoic acid) | NADPH | These enzymes catalyze the reduction of aldehydes and ketones and are prime candidates for the selective reduction of the C6-keto group of succinylacetone. nih.gov |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Ketone Reduction | Succinylacetone (4,6-dioxoheptanoic acid) | NADPH/NADH | A broad class of enzymes that can perform stereoselective reduction of ketones to produce chiral alcohols. d-nb.inforsc.org |

| Lactate Dehydrogenase (LDH) | Keto Acid Reduction | Pyruvate (B1213749) derivatives | NADH | While typically acting on α-keto acids, engineered LDHs could be adapted for the reduction of the γ-keto group. nih.gov |

A potential enzymatic cascade could involve multiple enzymes in a one-pot reaction. For instance, a system could be designed to convert a simpler precursor through several steps to the final product, utilizing cofactor regeneration systems to improve efficiency. nih.gov

Preparation of Research-Oriented Derivatives and Analogues

To facilitate analysis and study structure-activity relationships, several derivatives and analogues of this compound can be prepared.

Derivatization for Analysis: For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), volatile derivatives are required. The hydroxyl and carboxylic acid groups are typically derivatized. A common method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the molecule into its di-trimethylsilyl (di-TMS) derivative. nih.govresearchgate.net This derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. theses.czmarinelipids.catcichemicals.com Another approach is the formation of pentafluorobenzyl (PFB) esters combined with TMS ethers, which can enhance sensitivity in certain mass spectrometry methods. nih.gov

Chemical Analogues for Research: The synthesis of analogues allows researchers to probe the function of the different chemical groups.

4,6-Dihydroxyheptanoic acid: The reduction of the C4-ketone using a reducing agent like sodium borohydride (B1222165) would yield the corresponding di-hydroxy analogue. This can help determine the importance of the keto group for biological activity.

Ester Analogues: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) through Fischer esterification. These analogues can be used to study how modifying the polarity and charge of the acid group affects the molecule's properties.

Lactone Formation: As a γ-hydroxy acid, this compound could potentially undergo intramolecular cyclization to form a lactone, specifically a six-membered δ-lactone. This can occur under acidic or thermal conditions and represents another important structural analogue.

Biosynthesis and Metabolic Pathways Involving 4 Oxo 6 Hydroxyheptanoic Acid

Elucidation of its Endogenous Formation Pathways

4-Oxo-6-hydroxyheptanoic acid is an endogenous metabolite identified in human urine. nih.govresearchgate.netebi.ac.uk Its formation is primarily associated with a specific inborn error of metabolism, hereditary tyrosinemia type 1 (HT1). nih.govresearchgate.netmums.ac.ir HT1 is an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). nih.govmums.ac.irscispace.com This enzyme catalyzes the final step in the degradation pathway of the amino acid tyrosine. nih.govroyalsocietypublishing.org

In individuals with FAH deficiency, upstream metabolites accumulate. The substrate of FAH, fumarylacetoacetate (FAA), builds up in tissues, particularly the liver and kidneys. mums.ac.irscispace.com FAA is then converted to succinylacetoacetate (SAA) and subsequently decarboxylated to form succinylacetone (SA), which is also known as 4,6-dioxoheptanoic acid. nih.govabmole.comhmdb.ca The accumulation of these toxic metabolites is a hallmark of HT1. mums.ac.irscispace.com this compound is formed through the reduction of succinylacetone. nih.gov This metabolic conversion pathway highlights its role as a significant biomarker in diagnosing certain metabolic conditions, especially when the primary marker, succinylacetone, is present at low or undetectable levels. nih.govresearchgate.net

Role as an Intermediate in Tyrosine Catabolism and Related Metabolic Cycles

The catabolism of tyrosine, a non-essential amino acid, is a multi-step enzymatic process that ultimately breaks it down into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production. royalsocietypublishing.orgresearchgate.netbiologists.com The pathway involves several key enzymes, including tyrosine aminotransferase, 4-hydroxyphenylpyruvate dioxygenase, homogentisate (B1232598) 1,2-dioxygenase, maleylacetoacetate isomerase, and fumarylacetoacetate hydrolase (FAH). royalsocietypublishing.orgresearchgate.netnih.gov

This compound is not an intermediate in the normal, unobstructed tyrosine catabolic pathway. Instead, its presence signifies a pathological deviation from this cycle, specifically a blockage at the final step. nih.govresearchgate.net The deficiency of the FAH enzyme leads to the accumulation of fumarylacetoacetate. scispace.com This compound is shunted into an alternative pathway, leading to the production of succinylacetoacetate and succinylacetone. nih.govmums.ac.irhmdb.ca this compound is a subsequent product of this alternative route, formed from the reduction of succinylacetone. nih.gov Therefore, it serves as a urinary biomarker indicating a disruption in tyrosine metabolism, characteristic of hereditary tyrosinemia type 1. nih.govdrugbank.comresearchgate.net

Precursors and Downstream Metabolites of this compound

The direct metabolic precursor to this compound is succinylacetone (SA), also known as 4,6-dioxoheptanoic acid. nih.govabmole.com The formation from its precursor is a reduction reaction where one of the ketone groups of succinylacetone is reduced to a hydroxyl group. nih.gov

The precursors for this compound can be traced further up the disrupted tyrosine degradation pathway. The metabolic cascade is as follows:

Fumarylacetoacetate (FAA) : Accumulates due to the deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). scispace.com

Succinylacetoacetate (SAA) : Formed from the degradation of FAA. nih.govscispace.comhmdb.ca

Succinylacetone (SA) / 4,6-Dioxoheptanoic acid : Formed via decarboxylation of succinylacetoacetate. nih.gov This compound is the immediate precursor.

Current research primarily identifies this compound as an end-product of this abnormal metabolic shunt that is subsequently excreted in the urine. nih.govresearchgate.netebi.ac.uk There is limited information in the reviewed scientific literature regarding specific downstream metabolites formed from this compound in human metabolism.

| Compound | Role in Pathway | Reference |

|---|---|---|

| Tyrosine | Initial substrate of the catabolic pathway | researchgate.netnih.gov |

| Fumarylacetoacetate (FAA) | Upstream metabolite that accumulates in HT1 | scispace.com |

| Succinylacetoacetate (SAA) | Intermediate derived from FAA | nih.govhmdb.ca |

| Succinylacetone (SA) / 4,6-Dioxoheptanoic acid | Direct precursor to this compound | nih.govabmole.com |

| This compound | End product of the alternative pathway, formed by reduction of SA | nih.gov |

Enzymatic Activities Governing its Biosynthesis and Degradation

The biosynthesis of this compound is intrinsically linked to the enzymatic landscape of the tyrosine catabolism pathway, particularly its disruption.

Fumarylacetoacetate Hydrolase (FAH) (EC 3.7.1.2) : The deficiency of this enzyme is the primary cause leading to the conditions required for the synthesis of this compound. nih.govresearchgate.net FAH is responsible for the final step of tyrosine degradation, hydrolyzing fumarylacetoacetate into fumarate and acetoacetate. scispace.comresearchgate.net Its absence or reduced activity causes the accumulation of fumarylacetoacetate. mums.ac.ir

Reductase Activity : The direct formation of this compound from its precursor, succinylacetone, is a reduction reaction. nih.gov In this step, a ketone group is converted into a hydroxyl group. While the specific enzyme catalyzing this reduction in humans is not explicitly detailed in the provided search results, it is likely carried out by a member of the alcohol dehydrogenase or a related reductase enzyme family that can act on ketone bodies.

Information regarding the specific enzymatic degradation of this compound is not extensively covered in the available literature, which focuses on its utility as a diagnostic marker that is excreted from the body. nih.govresearchgate.net

Analytical Methodologies for Research Detection and Quantification of 4 Oxo 6 Hydroxyheptanoic Acid

Chromatographic Techniques in Research (e.g., GC-MS, HPLC)

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating 4-Oxo-6-hydroxyheptanoic acid from other components in a sample. Gas chromatography-mass spectrometry (GC-MS) is a prominently used technique for the analysis of this and other organic acids. researchgate.netnih.gov High-performance liquid chromatography (HPLC) also offers a powerful tool for the separation of organic acids, with various column types and mobile phases available to optimize the separation of these highly polar and ionic compounds. tandfonline.com

GC-MS, in particular, has been successfully applied to identify and, in some cases, quantify this compound in biological samples like urine. researchgate.netnih.gov This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, making it highly effective for analyzing volatile compounds or those that can be made volatile through derivatization. ugd.edu.mk The choice between GC-MS and HPLC often depends on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. tandfonline.com

Effective sample preparation is a critical prerequisite for the successful analysis of this compound by chromatographic methods. For analysis in biological fluids like urine, a common initial step involves acidification of the sample followed by liquid-liquid extraction using organic solvents such as ethyl acetate (B1210297) and diethyl ether. nih.gov This extraction process serves to isolate the organic acids from the aqueous matrix.

Due to the low volatility of this compound, derivatization is an essential step for its analysis by GC-MS. nih.gov This chemical modification process converts the non-volatile organic acid into a more volatile derivative that is amenable to gas chromatography. A widely used derivatization method involves the use of silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). nih.gov This process replaces the active hydrogen atoms on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, resulting in a di-TMS derivative of this compound that can be readily analyzed by GC-MS. researchgate.net In some instances, oximation is performed prior to derivatization to protect the keto group and improve chromatographic properties. tohoku.ac.jp

For certain applications, other derivatization reagents like ethyl chloroformate may be used, which react with carboxyl, amino, hydroxy, and thiol groups to form derivatives suitable for GC-MS analysis. pragolab.cz

Mass spectrometry (MS) is an indispensable tool for both the structural confirmation and quantification of this compound. ugd.edu.mk When coupled with gas chromatography (GC-MS), it provides detailed structural information based on the fragmentation pattern of the derivatized compound. researchgate.net

In the analysis of the di-TMS derivative of this compound, specific ions are monitored for its identification. The total ion current (TIC) chromatogram can show the elution of the compound, and the corresponding mass spectrum reveals characteristic fragment ions. researchgate.net For instance, extracted ion chromatograms (XIC) using specific mass-to-charge ratios (m/z) such as 287, 199, and 171 have been used for the identification of the di-TMS derivative of 4-oxo-6-hydroxyheptanoate. nih.gov The non-oximated mass spectrum of the di-TMS derivative provides a unique fingerprint for its confirmation. researchgate.net

For quantitative analysis, mass spectrometry can be operated in various modes, including selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance sensitivity and selectivity. oup.com The use of isotopically labeled internal standards, such as oxygen-18 labeled organic acids, is a preferred method for accurate quantification as it corrects for variations during sample preparation and analysis. google.com

Beyond conventional GC-MS and HPLC, advanced separation and detection strategies are being explored for the analysis of organic acids. These methods aim to improve resolution, sensitivity, and throughput. Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offer enhanced separation efficiency and accurate mass measurements, which can be crucial for distinguishing between isomers and identifying unknown compounds in complex mixtures. lipidmaps.org

Hydrophilic interaction liquid chromatography (HILIC) is another advanced separation technique that is well-suited for highly polar compounds like organic acids, which may be poorly retained on traditional reversed-phase columns. tandfonline.com Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is another powerful technique for the separation of charged molecules like organic acids, offering high separation efficiency. ugd.edu.mk

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR for related compounds)

While mass spectrometry is a primary tool for the structural elucidation of this compound from biological samples, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure of synthesized compounds or for analyzing related compounds in detail. For instance, 1H and 13C NMR spectroscopy can be used to confirm the monomer composition and structural incorporation of related hydroxyalkanoates into polymer backbones. The chemical shifts and coupling constants in an NMR spectrum provide unambiguous information about the connectivity of atoms within a molecule.

Quantitative Research Assays in Biological Matrices

The development of robust quantitative research assays for this compound in biological matrices like urine and plasma is crucial for understanding its physiological and pathological roles. researchgate.netnih.gov These assays typically rely on chromatographic separation coupled with mass spectrometric detection. ugd.edu.mk

In a clinical research context, GC-MS based methods have been used for the qualitative and semi-quantitative analysis of this compound in urine. nih.gov For more precise and accurate quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are often preferred. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte. nih.gov The development of such assays involves careful validation, including the assessment of linearity, precision, accuracy, and stability. nih.gov The use of appropriate internal standards, preferably stable isotope-labeled versions of the analyte, is critical for achieving reliable quantitative results. google.com

Biological Significance and Research Applications of 4 Oxo 6 Hydroxyheptanoic Acid

Role as a Putative Biomarker in Hereditary Tyrosinemia Type 1 Research

4-Oxo-6-hydroxyheptanoic acid has emerged as a significant putative biomarker in the research and diagnosis of Hereditary Tyrosinemia Type 1 (HT1). nih.govwikipedia.org HT1 is a rare autosomal recessive genetic metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). nih.govwikipedia.orgnih.gov This enzyme is crucial for the final step in the breakdown of the amino acid tyrosine. nih.govwikipedia.orgnih.gov The deficiency leads to the accumulation of toxic metabolites, which can cause severe liver and kidney damage. nih.govnih.govresearchgate.net

The primary and pathognomonic biomarker for HT1 is succinylacetone (SA). researchgate.netacs.org However, research has highlighted cases where SA is not detectable, particularly in individuals with milder or more insidious forms of the disease. nih.govwikipedia.org In these instances, this compound, a derivative of SA, serves as a crucial secondary biomarker. nih.gov Its detection in the urine of patients with HT1 can be a sensitive marker, especially when SA levels are not elevated. nih.gov

Recent case studies have underscored the diagnostic importance of this compound. In several instances of HT1 presenting with atypical biochemistry, the detection of this compound in urine was instrumental in reaching a correct diagnosis, particularly when succinylacetone was not consistently detectable. nih.gov

Table 1: Research Findings on this compound as a Biomarker in HT1

| Research Finding | Significance in HT1 Diagnosis | Source |

|---|---|---|

| Detection in urine when succinylacetone is absent. | Allows for the diagnosis of atypical or milder cases of HT1 that might otherwise be missed. | nih.govwikipedia.org |

| Considered a derivative of succinylacetone. | Its presence is directly linked to the metabolic dysfunction characteristic of HT1. | nih.gov |

Contribution to Metabolic Pathway Dysregulation Studies

The study of this compound provides valuable insights into the dysregulation of metabolic pathways, specifically the tyrosine catabolic pathway. In individuals with a functioning metabolic system, the enzyme fumarylacetoacetate hydrolase (FAH) catalyzes the conversion of fumarylacetoacetate to fumarate (B1241708) and acetoacetate. researchgate.net A deficiency in FAH, as seen in HT1, disrupts this process. nih.govwikipedia.org

This disruption leads to the accumulation of upstream metabolites, namely fumarylacetoacetate and maleylacetoacetate. researchgate.net The body then metabolizes these accumulated compounds through an alternative pathway, leading to the formation of succinylacetoacetate, which is then converted to succinylacetone. nih.govresearchgate.net Subsequently, succinylacetone is reduced to form this compound. nih.gov

Therefore, the presence of this compound is a direct indicator of a significant perturbation in the tyrosine degradation pathway. Its detection and quantification in research settings help to elucidate the biochemical consequences of the FAH enzyme deficiency and the body's attempts to metabolize the resulting toxic intermediates. This contributes to a deeper understanding of the pathophysiology of HT1 and other related metabolic disorders.

Table 2: Metabolic Pathway of this compound Formation in HT1

| Step | Precursor | Enzyme/Process | Product |

|---|---|---|---|

| 1 | Tyrosine | Multiple steps | Fumarylacetoacetate |

| 2 | Fumarylacetoacetate | Deficient Fumarylacetoacetate Hydrolase (FAH) | Accumulation of Fumarylacetoacetate |

| 3 | Fumarylacetoacetate | Alternative Pathway | Succinylacetoacetate |

| 4 | Succinylacetoacetate | Decarboxylation | Succinylacetone |

Investigation of its Interactions with Biological Macromolecules (e.g., Enzymes)

Direct research on the specific interactions of this compound with biological macromolecules such as enzymes is limited. However, significant knowledge can be inferred from its precursor, succinylacetone. Succinylacetone is a well-documented and potent inhibitor of the enzyme δ-aminolevulinic acid dehydratase (ALA-D). This enzyme plays a critical role in the heme biosynthesis pathway.

The inhibition of ALA-D by succinylacetone leads to an accumulation of δ-aminolevulinic acid, which is responsible for the porphyria-like neurological crises sometimes observed in patients with HT1. Given that this compound is a direct derivative of succinylacetone, the potential for its interaction with ALA-D or other enzymes warrants further investigation. Future research may focus on whether this compound itself has any inhibitory or modulatory effects on enzymatic activities, which could further explain the complex pathophysiology of HT1.

Applications as a Research Tool or Biochemical Probe

The primary application of this compound as a research tool is in the field of inborn errors of metabolism. Its utility as a diagnostic marker in challenging cases of HT1 makes it an invaluable probe for identifying and studying patient cohorts with atypical presentations of the disease. nih.gov

Furthermore, the detection of this compound is typically achieved through specialized laboratory techniques such as gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid analysis. nih.gov The inclusion of this compound in metabolic screening panels allows researchers to investigate the prevalence of atypical HT1 and to study the metabolic profiles of patients in greater detail. This can lead to a better understanding of the genotype-phenotype correlations in HT1 and the development of more sensitive diagnostic methods. Its use in these analytical methods solidifies its role as a key biochemical probe in the ongoing research of hereditary metabolic diseases.

Computational and Theoretical Studies of 4 Oxo 6 Hydroxyheptanoic Acid

Molecular Modeling and Structural Predictions

Molecular modeling encompasses a range of computational techniques used to represent and predict the three-dimensional structure and physicochemical properties of molecules. For 4-Oxo-6-hydroxyheptanoic acid, these predictions are foundational to understanding its behavior. Public databases like PubChem provide a collection of computed properties derived from its 2D structure. nih.gov

The predicted three-dimensional conformer of this compound shows a flexible aliphatic chain containing a secondary alcohol, a ketone, and a carboxylic acid functional group. Key structural descriptors have been computationally predicted, offering insights into the molecule's characteristics. For instance, the count of rotatable bonds indicates the molecule's conformational flexibility. The topological polar surface area (TPSA) is a predictor of hydrogen bonding capacity and membrane permeability, while the computed partition coefficient (XLogP3) suggests its relative solubility in lipid versus aqueous environments. nih.govnih.gov

A summary of these computationally predicted properties is presented below.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C7H12O4 | Indicates the elemental composition of the molecule. nih.gov |

| Molecular Weight | 160.17 g/mol | The mass of one mole of the compound. nih.gov |

| XLogP3 | -0.9 | Predicts the octanol-water partition coefficient, suggesting hydrophilicity. nih.gov |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms (O, N) that can act as H-bond donors. nih.gov |

| Hydrogen Bond Acceptor Count | 4 | The number of electronegative atoms (O, N) that can act as H-bond acceptors. nih.gov |

| Rotatable Bond Count | 5 | Indicates the degree of conformational flexibility of the molecule. nih.gov |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Sum of surfaces of polar atoms; relates to transport properties. nih.gov |

| Heavy Atom Count | 11 | The number of non-hydrogen atoms in the molecule. nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Such calculations would elucidate the molecule's electronic landscape. Key parameters that could be determined include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Electrostatic Potential Map: This map would visualize the electron density distribution, highlighting electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carbonyl, hydroxyl, and carboxyl groups, and electron-poor regions (electrophilic sites).

Atomic Charges: Calculations can assign partial charges to each atom, quantifying the polarity of bonds and identifying potential sites for electrostatic interactions.

These theoretical calculations would provide a quantitative basis for predicting the most likely sites for nucleophilic or electrophilic attack, protonation, and interaction with other molecules.

Simulation of Enzymatic Interactions and Reaction Mechanisms

Computational simulations are instrumental in studying how a substrate like this compound might bind to an enzyme's active site and undergo a catalyzed reaction. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed for this purpose.

However, a review of scientific literature indicates that no specific studies on the simulation of enzymatic interactions or reaction mechanisms involving this compound have been published. Research in this area would first require the identification of a relevant metabolic pathway and the associated enzymes. Following this, computational studies could theoretically involve:

Molecular Docking: Predicting the preferred binding orientation of the molecule within an enzyme's active site to form a stable complex.

Molecular Dynamics (MD) Simulation: Simulating the motion of the molecule and the enzyme over time to assess the stability of the docked pose and observe conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method to model the reaction mechanism itself, where the reacting parts of the substrate and active site are treated with high-level quantum mechanics and the rest of the protein with classical molecular mechanics.

Without identified enzymatic partners, such simulations for this compound remain purely hypothetical.

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods are increasingly used to predict analytical properties, which can aid in the identification and characterization of molecules.

Spectroscopic Properties: The prediction of spectra from a molecule's structure is a significant area of computational chemistry.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted with a high degree of accuracy using DFT calculations. researchgate.net These predictions are valuable for structural elucidation by comparing the computed spectrum with experimental data.

IR Spectra: Infrared (IR) spectroscopy identifies molecular functional groups through their vibrational frequencies. Quantum chemical calculations can compute these vibrational modes and their intensities, generating a predicted IR spectrum. computabio.comcomputabio.com Modern machine learning models are also being developed to predict IR spectra directly from 3D molecular structures with high accuracy. arxiv.orgarxiv.org

While these predictive methods are well-established, readily available, pre-computed NMR or IR spectra for this compound were not found in the databases searched.

Chromatographic Behavior:

Collision Cross-Section (CCS): In ion mobility-mass spectrometry (IM-MS), the CCS is a key identifying parameter that reflects the size and shape of an ion. The PubChem database lists a computed CCS value for this compound, which is valuable for its potential identification in complex mixtures. nih.gov The development of machine learning models to predict CCS values from molecular structures is an active area of research, enhancing the ability to identify compounds without authentic standards. acs.orgnih.goveurekalert.orgdntb.gov.ua

Retention Time (RT): In liquid chromatography (LC), retention time is a critical parameter. Quantitative Structure-Retention Relationship (QSRR) models and machine learning algorithms are widely used to predict the RT of small molecules based on their physicochemical properties and structural features. nih.govchemrxiv.orgnih.govchemrxiv.orgtandfonline.com Such a prediction would be essential for developing analytical methods for this compound.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Collision Cross Section (CCS) | 153 Ų | Computed by PubChem. nih.gov |

Future Research Directions and Unexplored Avenues for 4 Oxo 6 Hydroxyheptanoic Acid

Advanced Biocatalytic Production and Engineering

The industrial-scale production of 4-Oxo-6-hydroxyheptanoic acid currently relies on chemical synthesis. However, there is a growing interest in developing sustainable and environmentally friendly biocatalytic routes. Future research in this area is likely to focus on the discovery and engineering of novel enzymes and microbial cell factories.

One promising avenue is the exploration of aldolases, which catalyze the formation of carbon-carbon bonds. nih.gov Specifically, engineered pyruvate (B1213749) aldolases could potentially be used to condense smaller precursor molecules into the C7 backbone of this compound. Thiamine diphosphate-dependent lyases also represent a class of enzymes that could be harnessed for the synthesis of α-hydroxy ketones, which are structurally related to the target molecule. semanticscholar.org

Metabolic engineering of robust microbial hosts such as Pseudomonas putida is another key research direction. nih.govnih.govewha.ac.krresearchgate.netnrel.gov This bacterium is known for its versatile metabolism and tolerance to various chemical compounds, making it an ideal chassis for producing specialty chemicals. nih.govnih.govewha.ac.krresearchgate.netnrel.gov Future work could involve the introduction of heterologous pathways and the optimization of fermentation conditions to maximize the yield and productivity of this compound. High-throughput screening methods will be essential for identifying active and enantioselective enzymes, such as ω-transaminases, that could be part of an engineered biosynthetic pathway. researchgate.net

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction | Key Considerations |

|---|---|---|

| Aldolases | C-C bond formation to create the heptanoic acid backbone | Substrate specificity and stereoselectivity |

| Aldo-keto reductases | Reduction of a diketone precursor | Regio- and stereoselectivity |

Deeper Mechanistic Insights into its Biological Transformations

This compound has been identified as a derivative of succinylacetone and a significant biomarker for the diagnosis of Hereditary Tyrosinemia Type 1 (HT1). nih.govresearchgate.net This inborn error of metabolism is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites. researchgate.netnih.govmedlink.comwikipedia.org While the link between HT1 and this compound is established, the precise enzymatic or non-enzymatic mechanisms of its formation from succinylacetone in vivo remain to be fully elucidated.

Future research should focus on identifying the specific enzymes and pathways responsible for the conversion of succinylacetone to this compound. This could involve studies using liver extracts from HT1 model organisms or in vitro assays with purified candidate enzymes. Understanding this transformation is crucial for a more complete picture of the pathophysiology of HT1 and could reveal new therapeutic targets.

Furthermore, the downstream metabolic fate of this compound is currently unknown. Investigating its potential degradation pathways and identifying the enzymes involved will provide a more comprehensive understanding of its role in the metabolic dysregulation observed in HT1.

Development of Novel Research-Grade Analytical Probes

The detection and quantification of this compound are currently achieved primarily through gas chromatography-mass spectrometry (GC-MS) analysis of urine samples. semanticscholar.orgnih.gov While this method is sensitive and reliable, there is a need for the development of novel analytical probes that can offer higher throughput, real-time monitoring, or in-situ detection.

One area of exploration is the design of fluorescent probes that can selectively bind to this compound. Such probes would enable the development of high-throughput screening assays and could be used for imaging the distribution of this metabolite in cells and tissues. The development of electrochemical biosensors is another promising avenue. acs.orgnih.govnih.govmdpi.com These sensors could be designed to provide rapid and quantitative measurements of this compound in biological fluids, potentially leading to point-of-care diagnostic devices for HT1.

The synthesis of isotopically labeled internal standards for this compound is also crucial for improving the accuracy and precision of existing mass spectrometry-based methods. These standards would allow for more reliable quantification in complex biological matrices.

Table 2: Potential Analytical Probes for this compound

| Probe Type | Principle of Detection | Potential Applications |

|---|---|---|

| Fluorescent Probes | Specific binding leading to a change in fluorescence | High-throughput screening, cellular imaging |

| Electrochemical Biosensors | Enzymatic or affinity-based detection of the analyte | Point-of-care diagnostics, real-time monitoring |

Exploration of its Roles in Diverse Biological Systems Beyond Known Metabolic Disorders

Currently, the known biological significance of this compound is almost exclusively tied to its role as a biomarker for Hereditary Tyrosinemia Type 1. nih.govresearchgate.net However, it is plausible that this molecule may have other, as-yet-undiscovered roles in different biological contexts.

Future research should aim to explore the presence and potential functions of this compound in a wider range of biological systems. This could involve untargeted metabolomics studies in various organisms, including microorganisms, plants, and other animal models. The identification of this compound in other contexts could open up new avenues of research into its physiological or pathological roles.

Furthermore, the structural similarity of this compound to other bioactive molecules, such as α-hydroxy ketones and γ-keto acids, suggests that it may possess pharmacological activity. semanticscholar.orggoogle.comresearchgate.netorgsyn.org Screening for potential biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects, could reveal novel therapeutic applications for this compound or its derivatives. frontiersin.orgnih.govresearchgate.netnih.gov

常见问题

Basic Research Questions

Q. How is 4-Oxo-6-hydroxyheptanoic acid detected in biological samples, and what analytical challenges are associated with its quantification?

- Methodological Answer : Detection typically employs liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) due to the compound’s polarity and low volatility. Challenges include matrix interference in urine or plasma and distinguishing it from structurally similar metabolites like succinylacetone. Internal standards (e.g., deuterated analogs) and sample pre-treatment (solid-phase extraction) improve accuracy . Validation parameters (linearity, LOD, LOQ) must be established using spiked biological matrices to ensure reliability.

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis often involves oxidation of precursor compounds like 6-hydroxyheptanoic acid derivatives. For example, potassium permanganate (KMnO₄) under acidic conditions selectively oxidizes the 4-position ketone. Optimization includes controlling pH (2–4) and temperature (25–40°C) to minimize over-oxidation. Catalytic methods using Pt/Pd under mild conditions (e.g., 50°C, 1 atm O₂) offer higher regioselectivity . Yields are monitored via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. What role does this compound play in hereditary tyrosinemia, and how is it utilized as a biomarker?

- Methodological Answer : It accumulates due to fumarylacetoacetate hydrolase deficiency, disrupting tyrosine metabolism. Its presence in urine correlates with disease severity and is used diagnostically alongside succinylacetone. Researchers quantify it via stable isotope dilution assays in tandem mass spectrometry to enhance specificity in complex biological matrices . Longitudinal studies require normalization to creatinine levels to account for renal excretion variability.

Advanced Research Questions

Q. How can reaction mechanisms for the oxidation of 6-hydroxyheptanoic acid derivatives be elucidated to improve synthetic efficiency?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁸O) and kinetic isotope effects (KIE) to track oxygen incorporation. Computational modeling (DFT) identifies transition states and intermediates, revealing whether oxidation proceeds via radical or carbocation pathways. For example, chromium trioxide (CrO₃) may favor a radical mechanism under acidic conditions, while enzymatic oxidation (e.g., cytochrome P450) follows a concerted pathway .

Q. What strategies resolve discrepancies in quantification data across LC-MS and GC-MS platforms for this compound?

- Methodological Answer : Cross-platform validation involves:

- Standardization : Using certified reference materials (CRMs) to calibrate instruments.

- Derivatization : For GC-MS, silylation (e.g., BSTFA) enhances volatility and reduces peak tailing.

- Data Normalization : Statistical tools (Bland-Altman plots) assess inter-method variability, with adjustments for ionization efficiency differences in LC-MS .

Q. How do structural modifications of this compound influence its metabolic stability and interaction with enzymatic targets?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., methylated or fluorinated derivatives). Metabolic stability is assessed via liver microsome assays, measuring half-life (t½) under NADPH cofactor conditions. Enzymatic interactions (e.g., with α-ketoglutarate dehydrogenase) are probed via inhibition assays (IC₅₀) and X-ray crystallography to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。